5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound featuring a pyrrolo-imidazole structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's unique structure allows for various chemical modifications, making it a versatile candidate for research in pharmacology and organic synthesis.
The synthesis and characterization of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine have been discussed in various scientific literature, including studies focusing on pyrrolo-imidazole derivatives and their biological activities. These studies highlight the compound's relevance in the development of novel therapeutic agents.
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine belongs to the class of pyrrolo-imidazoles, which are characterized by a fused pyrrole and imidazole ring system. This classification is significant as it influences the compound's chemical reactivity and biological properties.
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields. For example, using polar aprotic solvents like dimethylformamide can enhance reaction rates and product formation. Furthermore, the use of catalysts such as Lewis acids has been reported to improve yields significantly during cyclization processes.
The molecular structure of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine consists of a fused pyrrole and imidazole ring system with a methyl group at the 5-position of the pyrrole ring. The imidazole ring contributes to the compound's basicity and potential interactions with biological targets.
The molecular formula for 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is C₇H₈N₄. The molecular weight is approximately 148.17 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance spectroscopy (NMR) that confirm its structure.
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups on the imidazole and pyrrole rings. Reaction conditions such as pH and temperature play critical roles in determining the outcome of these reactions.
The mechanism of action for compounds like 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine often involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways.
Studies suggest that this compound may exhibit activity against certain types of cancer cells or bacterial infections by inhibiting key enzymes involved in cell proliferation or survival. Mechanistic studies often involve assays that measure changes in enzyme activity or cell viability upon treatment with the compound.
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine typically appears as a white to off-white solid. Its melting point is reported to be around 150°C.
The compound is soluble in polar solvents such as water and methanol but may have limited solubility in nonpolar solvents. Its basicity allows it to form salts with acids, which can enhance its solubility and stability for pharmaceutical applications.
Due to its unique structure and biological activity, 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine has potential applications in:
Pyrroloimidazole derivatives exhibit broad pharmaceutical relevance due to their capacity to mimic endogenous purines while offering extensive opportunities for structural diversification. The 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine framework (molecular formula: C₇H₁₁N₃; molecular weight: 137.18 g/mol) features a hydrogenated bicyclic system that confers conformational rigidity. This rigidity is critical for precise orientation of pharmacophoric elements, as demonstrated in Table 1 [2] [4].
Table 1: Molecular Characteristics of 5-Methyl-5H,6H,7H-Pyrrolo[1,2-a]Imidazol-7-Amine
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine |
CAS Registry Number | 1880457-10-2 |
Molecular Formula | C₇H₁₁N₃ |
Hydrogen Bond Donors | 2 (primary amine + pyrrolic NH) |
Hydrogen Bond Acceptors | 3 (imidazole nitrogens + amine) |
Rotatable Bonds | 1 (C7-N amine bond) |
Topological Polar Surface Area | 49.1 Ų |
Functionally, the scaffold’s gem-dialkyl substitution at the 5-position restricts ring puckering, while the enantioenriched 7-amine group serves as a hydrogen-bond donor/acceptor platform. These features enable high-affinity binding to enzyme allosteric sites, as evidenced by pyrroloimidazole-based inhibitors targeting Sirtuin 6 (Sirt6)—a deacetylase implicated in aging and cancer. Molecular docking reveals that the protonated 7-amine forms salt bridges with glutamate residues, while the bicyclic core engages in π-stacking with tryptophan (e.g., Trp188 in Sirt6) [8]. Additionally, synthetic routes to this scaffold often leverage multicomponent reactions or transition metal-catalyzed annulations, enabling efficient library generation for high-throughput screening. For example, cyclocondensation between aminopyrrolines and α-halocarbonyl precursors provides direct access to functionalized derivatives [6].
The introduction of a methyl group at the 5-position induces profound steric and electronic effects that fine-tune the compound’s physicochemical and biological profile. Compared to unmethylated analogs (e.g., 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine), the 5-methyl derivative exhibits:
Table 2: Steric and Electronic Effects of 5-Methyl Substitution
Parameter | 5-Methyl Derivative | Unsubstituted Analog |
---|---|---|
Predicted Boiling Point | 300.1 ± 25.0 °C | 275–290 °C (estimated) |
Density | 1.37 ± 0.1 g/cm³ | 1.32–1.35 g/cm³ |
pKa (amine) | 8.13 ± 0.40 | 8.8–9.2 |
The lowered pKa of the 7-amine (predicted 8.13 vs. >8.8 in unmethylated analogs) reflects hyperconjugation between the methyl group’s σ-orbitals and the imidazolium π-system, increasing amine nucleophilicity. This electronic perturbation enhances reactivity in:
Synthetically, the methyl group’s steric bulk directs regioselectivity during electrophilic substitutions. For instance, alkylation occurs preferentially at the less hindered 7-amine rather than the imidazole nitrogen, enabling selective N-functionalization. This contrasts with unsubstituted analogs, which often produce mixtures of N1- and N3-alkylated products [6].
The pharmacological profile of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine diverges significantly from other saturation-level analogs due to stereoelectronic variations. Table 3 contrasts key attributes with representative congeners [6] [8] [10]:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9